N-Acetyl-Ser-Asp-Lys-Pro, also known as Acetyl-Ser-Asp-Lys-Pro, is a tetrapeptide composed of four amino acids: serine, aspartic acid, lysine, and proline. This compound is generated in bone marrow cells through the enzymatic processing of thymosin β4 and is distributed widely across various tissues and body fluids. Its primary biological function involves inhibiting the entry of pluripotent hematopoietic stem cells into the S-phase of the cell cycle, thus playing a protective role against certain cytotoxic agents, such as Ara-C lethality in mice .
N-Acetyl-Ser-Asp-Lys-Pro is classified as an endogenous peptide due to its natural occurrence in the body. It is primarily secreted by bone marrow and functions as a signaling molecule with implications in hematopoiesis and cellular proliferation regulation. The compound's classification extends to its role as a substrate for angiotensin-converting enzyme, which further emphasizes its significance in biochemical pathways .
The synthesis of N-Acetyl-Ser-Asp-Lys-Pro typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. Key steps in this process include:
This synthesis method allows for high purity and yield of the final product, which can be further analyzed for biological activity.
The molecular formula for N-Acetyl-Ser-Asp-Lys-Pro is C22H34F3N5O11, with a molecular weight of approximately 488 Da. The structure consists of a sequence that includes an acetyl group attached to serine at the N-terminus. The arrangement of amino acids in this tetrapeptide contributes to its biological activity, particularly in modulating cell cycle entry in hematopoietic stem cells .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized peptides. These methods provide insight into the chemical environment of each atom within the molecule, allowing researchers to verify the presence of specific functional groups and confirm molecular weight .
N-Acetyl-Ser-Asp-Lys-Pro undergoes several chemical reactions, primarily hydrolysis and enzymatic degradation. It serves as a substrate for angiotensin-converting enzyme, which cleaves the peptide bond, leading to its degradation into smaller peptide fragments and amino acids.
Enzymes such as prolyl endopeptidase catalyze hydrolysis reactions that break down N-Acetyl-Ser-Asp-Lys-Pro into smaller components. These reactions are crucial for understanding how this tetrapeptide interacts within biological systems .
N-Acetyl-Ser-Asp-Lys-Pro inhibits hematopoietic stem cell proliferation by interfering with their transition into the S-phase of the cell cycle. This action is mediated through its interaction with angiotensin-converting enzyme at its N-terminal active site, which leads to degradation processes that ultimately modulate cellular signaling pathways involved in cell growth and differentiation .
N-Acetyl-Ser-Asp-Lys-Pro appears as a white powder or crystalline substance. It is soluble in water and various organic solvents due to its polar nature imparted by the amino acid side chains.
The compound exhibits stability under physiological conditions but can be susceptible to enzymatic cleavage by specific proteases. Its reactivity profile makes it an interesting candidate for further research in drug development and biochemical applications .
N-Acetyl-Ser-Asp-Lys-Pro has several significant applications across various scientific fields:
This tetrapeptide exemplifies the intricate relationship between structure and function in biological molecules, highlighting its potential for therapeutic interventions in hematological disorders.
N-Acetyl-Ser-Asp-Lys-Pro is not synthesized de novo but is enzymatically liberated from its precursor protein, thymosin-β4, through a tightly regulated two-step proteolytic process. Thymosin-β4, a 43-amino-acid peptide, serves as the exclusive biological source of endogenous N-Acetyl-Ser-Asp-Lys-Pro.
The first cleavage step is mediated by meprin-α, a zinc-dependent metalloprotease highly expressed in kidneys, intestinal epithelia, and leukocytes. Meprin-α hydrolyzes thymosin-β4 at the Lysine-16–Isoleucine-17 bond, generating a 25-amino-acid N-terminal fragment (Ac-SDKP-containing fragment). This step is rate-limiting and subject to modulation by physiological factors such as extracellular pH and endogenous inhibitors like fetuin-A. The efficiency of meprin-α is notably higher in alkaline environments (pH 8–9), aligning with conditions in bone marrow and renal proximal tubules where thymosin-β4 processing occurs [6].
The terminal step involves prolyl oligopeptidase, a serine protease that specifically cleaves the carboxyl side of proline residues. This enzyme excises the tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro from the N-terminal end of the 25-residue intermediate generated by meprin-α. Prolyl oligopeptidase exhibits high substrate specificity for the acetylated serine-aspartate-lysine-proline sequence, ensuring precise release of biologically active N-Acetyl-Ser-Asp-Lys-Pro. Genetic ablation of prolyl oligopeptidase in murine models results in undetectable plasma N-Acetyl-Ser-Asp-Lys-Pro levels, confirming its non-redundant role [3] [6].
Table 1: Enzymatic Cascade for N-Acetyl-Ser-Asp-Lys-Pro Biosynthesis
Enzyme | Cleavage Site | Reaction Product | Tissue Localization |
---|---|---|---|
Meprin-α | Lys¹⁶–Ile¹⁷ of thymosin-β4 | 25-amino-acid fragment (Ac-SDKP-Xₙ) | Kidney, intestine, bone marrow |
Prolyl oligopeptidase | Pro²⁰–Arg²¹ of fragment | N-Acetyl-Ser-Asp-Lys-Pro | Ubiquitous cytosolic expression |
Bone marrow stromal cells constitutively secrete thymosin-β4 and express both meprin-α and prolyl oligopeptidase, enabling autocrine production of N-Acetyl-Ser-Asp-Lys-Pro. This peptide functions as a negative regulator of hematopoietic stem cell proliferation by maintaining pluripotent stem cells in the G0 phase of the cell cycle. Immunofluorescence studies confirm N-Acetyl-Ser-Asp-Lys-Pro co-localization with CD34+ hematopoietic progenitors in human bone marrow biopsies. Basal plasma concentrations range between 0.5–15 nM in mammals, with bone marrow contributing >60% of circulating peptide under homeostatic conditions [1] [3] [6].
The kidney contributes 20–30% of systemic N-Acetyl-Ser-Asp-Lys-Pro through tubular epithelial processing of filtered thymosin-β4. Prolyl oligopeptidase activity in renal cortex homogenates correlates strongly with urinary N-Acetyl-Ser-Asp-Lys-Pro output. Additionally, cardiac fibroblasts express thymosin-β4 and its processing enzymes during inflammatory responses. Myocardial infarction models demonstrate a 3-fold surge in cardiac N-Acetyl-Ser-Asp-Lys-Pro within 24 hours, coinciding with fibroblast activation and collagen synthesis inhibition. This localized production mitigates fibrotic remodeling independent of circulating peptide pools [4] [6].
Angiotensin-converting enzyme is the primary catabolic enzyme for N-Acetyl-Ser-Asp-Lys-Pro, hydrolyzing it at the Aspartate-Lysine bond to yield inactive metabolites (N-Acetyl-Ser-Asp + Lys-Pro). Angiotensin-converting enzyme's two catalytic domains exhibit differential kinetics:
Table 2: Angiotensin-Converting Enzyme Domain Kinetics for N-Acetyl-Ser-Asp-Lys-Pro
Kinetic Parameter | Angiotensin-Converting Enzyme N-Domain | Angiotensin-Converting Enzyme C-Domain |
---|---|---|
Michaelis Constant (Kₘ) | 31 μM | 39 μM |
Catalytic Rate (k꜀ₐₜ) | 15.5 s⁻¹ | 0.39 s⁻¹ |
Specificity Constant (k꜀ₐₜ/Kₘ) | 0.5 μM⁻¹·s⁻¹ | 0.01 μM⁻¹·s⁻¹ |
Inhibition by monoclonal antibody | >95% inhibition | <5% inhibition |
Pharmacological angiotensin-converting enzyme inhibitors (e.g., ramipril) induce a 4–8 fold increase in plasma N-Acetyl-Ser-Asp-Lys-Pro by blocking its degradation. This occurs within 2 hours of dosing and persists throughout therapy. The rise correlates directly with angiotensin-converting enzyme inhibition (>90%) but plateaus due to compensatory prolyl oligopeptidase downregulation in bone marrow. Importantly, this feedback loop amplifies N-Acetyl-Ser-Asp-Lys-Pro's antifibrotic effects independently of angiotensin II suppression. In hypertensive models, ramipril elevates cardiac N-Acetyl-Ser-Asp-Lys-Pro by 300%, reducing collagen deposition by 45%—an effect abolished by N-Acetyl-Ser-Asp-Lys-Pro-neutralizing antibodies [1] [3] [4].
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3